molecular formula C24H25N5O2S B2641320 N-(2,6-dimethylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 896306-10-8

N-(2,6-dimethylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2641320
CAS No.: 896306-10-8
M. Wt: 447.56
InChI Key: YQUMSOIXPZJQJJ-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H25N5O2S and its molecular weight is 447.56. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition Studies

  • Lipase and α-Glucosidase Inhibition : A study conducted by Bekircan, Ülker, and Menteşe (2015) focused on the synthesis of novel heterocyclic compounds derived from a similar molecular structure. These compounds were evaluated for their lipase and α-glucosidase inhibition. The results indicated significant anti-lipase and anti-α-glucosidase activities in the tested compounds, highlighting their potential application in enzyme inhibition studies (Bekircan, Ülker, & Menteşe, 2015).

Synthesis and Characterization of Novel Compounds

  • Synthesis of Benzodifuranyl and Thiazolopyrimidines : Abu‐Hashem, Al-Hussain, and Zaki (2020) reported the synthesis of novel compounds derived from visnaginone and khellinone, which include structural elements similar to the chemical . These compounds exhibited anti-inflammatory and analgesic properties, demonstrating the versatility of such molecular frameworks in synthesizing bioactive compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antioxidant and α-Glucosidase Inhibitory Activities

  • Antioxidant Activity : Pillai et al. (2019) synthesized Schiff bases containing 1,2,4-triazole and pyrazole rings, which were evaluated for their antioxidant and α-glucosidase inhibitory activities. The study showed that these compounds, which share structural similarities with the chemical , displayed significant inhibitory potentials, indicating their potential use in antioxidant therapies (Pillai et al., 2019).

Antinociceptive Activities

  • Antinociceptive Effects : A study by Mai, D. Santo, Massa, Artico, Pantaleoni, Giorgi, Coppolino, and Barracchini (1995) involved the synthesis of pyrrolobenzodiazepines with antinociceptive activities. The compounds synthesized exhibited significant antinociceptive effects, suggesting potential applications in pain management (Mai et al., 1995).

Polymerization Catalysts

  • Polymerization of ε-Caprolactone : Matsuo, Mashima, and Tani (2001) investigated the use of certain compounds as initiators for ε-caprolactone polymerization. Their study highlights the potential of molecules with complex structures, similar to the queried chemical, in polymer science and material engineering (Matsuo, Mashima, & Tani, 2001).

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c1-17-7-6-8-18(2)23(17)25-22(30)16-32-24-27-26-21(29(24)28-13-4-5-14-28)15-19-9-11-20(31-3)12-10-19/h4-14H,15-16H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUMSOIXPZJQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.